

Interpreting the IR Spectrum of (5-Bromo-2-iodophenyl)methanol: A Comparative Guide

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Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483

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For researchers engaged in the synthesis and characterization of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs), infrared (IR) spectroscopy is a fundamental tool for structural elucidation. This guide provides a detailed interpretation of the expected IR spectrum of **(5-Bromo-2-iodophenyl)methanol**, a halogenated aromatic alcohol, by comparing its characteristic vibrational frequencies with those of simpler, related molecules: benzyl alcohol, bromobenzene, and iodobenzene.

Comparison of Key Infrared Absorptions

The infrared spectrum of **(5-Bromo-2-iodophenyl)methanol** is characterized by the presence of functional groups including a hydroxyl group (-OH), a polysubstituted aromatic ring, and carbon-halogen bonds (C-Br and C-I). The expected absorption frequencies for these groups are summarized and compared with reference compounds in the table below.

| Functional Group | Vibrational Mode | (5-Bromo-2-iodophenyl)methanol (Expected, cm^{-1}) | Benzyl Alcohol (Observed, cm^{-1}) | Bromobenzene (Observed, cm^{-1}) | Iodobenzene (Observed, cm^{-1}) |
|-----------------------|------------------------|--|--|--|---|
| Alcohol | O-H Stretch (H-bonded) | 3200-3500 (broad, strong) | ~3350 (broad, strong) | N/A | N/A |
| | C-O Stretch | 1000-1250 (strong) | ~1050-1250 | N/A | N/A |
| Aromatic Ring | Aromatic C-H Stretch | 3000-3100 (medium) | 3030-3090 | ~3060 | ~3055 |
| | C=C Stretch | 1400-1600 (multiple, medium) | ~1455, 1495, 1605 | ~1445, 1475, 1580 | ~1440, 1470, 1580 |
| C-H Out-of-Plane Bend | 675-900 (strong) | ~695, 735 | ~685, 740 | ~685, 740 | |
| Halogens | C-Br Stretch | 515-690 (medium) | N/A | ~685 | N/A |
| | C-I Stretch | 500-600 (medium) | N/A | N/A | ~685 |

Note: Observed frequencies are approximate and can vary based on the sampling method and instrument.

Key Interpretive Points:

- Hydroxyl Group: The most prominent feature in the spectrum of **(5-Bromo-2-iodophenyl)methanol** will be a broad and intense absorption band in the $3200\text{-}3500\text{ cm}^{-1}$ region, characteristic of a hydrogen-bonded O-H stretching vibration from the alcohol group. [1] This is directly comparable to the spectrum of benzyl alcohol.[1] A strong C-O stretching peak is also expected between $1000\text{-}1250\text{ cm}^{-1}$.

- Aromatic System: The presence of the benzene ring is confirmed by several peaks. Weak to medium C-H stretching bands will appear just above 3000 cm^{-1} . A series of medium-intensity peaks between 1400 cm^{-1} and 1600 cm^{-1} correspond to the C=C stretching vibrations within the aromatic ring.
- Substitution Pattern: The pattern of strong absorptions in the $675\text{-}900\text{ cm}^{-1}$ "fingerprint" region, arising from C-H out-of-plane bending, is indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring like in **(5-Bromo-2-iodophenyl)methanol**, specific patterns can be predicted, though spectral overlap is common.
- Carbon-Halogen Bonds: The carbon-bromine (C-Br) and carbon-iodine (C-I) stretching vibrations are expected at lower wavenumbers, typically below 700 cm^{-1} . The C-Br stretch is anticipated in the $515\text{-}690\text{ cm}^{-1}$ range, while the heavier iodine atom results in a C-I stretch at an even lower frequency, around $500\text{-}600\text{ cm}^{-1}$. These peaks may overlap with other absorptions in the fingerprint region.

Experimental Protocol: Acquiring the IR Spectrum

A common and efficient method for obtaining the IR spectrum of a solid sample like **(5-Bromo-2-iodophenyl)methanol** is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

Apparatus:

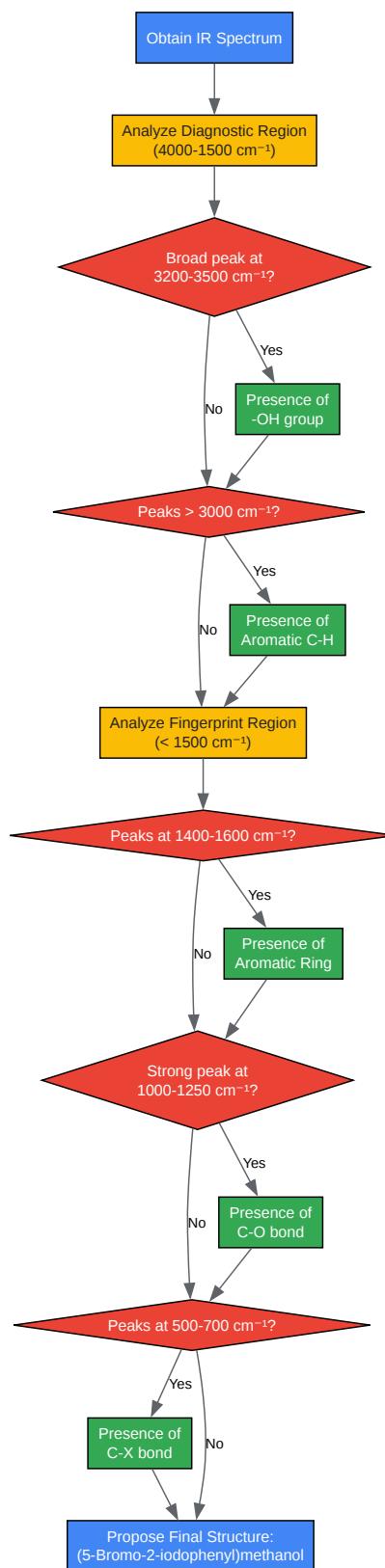
- FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Spatula.
- Solvent for cleaning (e.g., isopropanol or acetone).
- Lint-free wipes.

Procedure:

- Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (CO₂ and H₂O).
- Sample Application: Place a small amount (a few milligrams) of the solid **(5-Bromo-2-iodophenyl)methanol** sample directly onto the center of the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.[2][3]
- Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
- Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown compound, such as **(5-Bromo-2-iodophenyl)methanol**.



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References

- 1. [learnexams.com](https://www.learnexams.com) [learnexams.com]
- 2. [agilent.com](https://www.agilent.com) [agilent.com]
- 3. [drawellanalytical.com](https://www.drawellanalytical.com) [drawellanalytical.com]
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